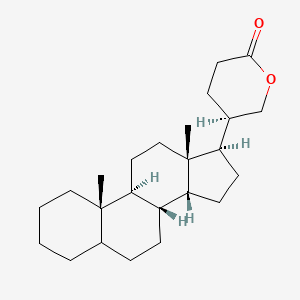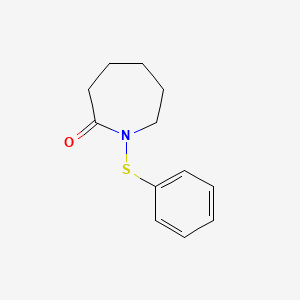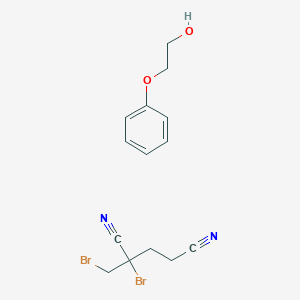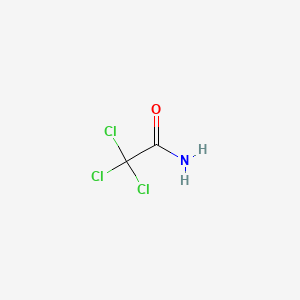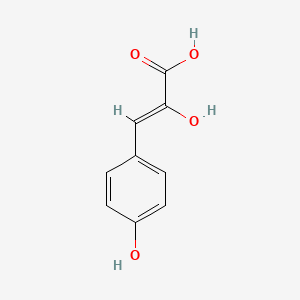
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as 4, alpha-dihydroxycinnamic acid or 4-hydroxy-enol-phenylpyruvate, belongs to the class of organic compounds known as phenylpyruvic acid derivatives. Phenylpyruvic acid derivatives are compounds containing a phenylpyruvic acid moiety, which consists of a phenyl group substituted at the second position by an pyruvic acid. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid can be biosynthesized from 4-hydroxyphenylpyruvic acid through the action of the enzyme macrophage migration inhibitory factor. In humans, 2-hydroxy-3-(4-hydroxyphenyl)propenoic acid is involved in the tyrosine metabolism pathway and the disulfiram action pathway. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid is also involved in several metabolic disorders, some of which include dopamine beta-hydroxylase deficiency, the alkaptonuria pathway, tyrosinemia, transient, OF the newborn pathway, and the hawkinsinuria pathway.
2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid is a 2-hydroxy monocarboxylic acid that is acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group. It has a role as a mouse metabolite. It is a member of phenols and a 2-hydroxy monocarboxylic acid. It derives from an acrylic acid.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, also known as phloretic acid (PA), is used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process is significant in the production of polybenzoxazine, offering thermal and thermo-mechanical properties suitable for various applications. PA provides an eco-friendly alternative to phenol in benzoxazine monomer synthesis, highlighting its potential in material science (Trejo-Machin et al., 2017).
Crystal Structure and Spectroscopy
The crystal structure, infrared spectrum, and thermal stability of 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid sodium salt have been analyzed. The compound forms a two-dimensional polymer, providing insights into its structural stability and potential applications in material science and spectroscopy (Kula et al., 2007).
Bio-Based Nanocomposites
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid (HPPA) has been utilized as an organic modifier in layered double hydroxides for PBS bionanocomposites. This compound, being biobased, contributes to the production of fully biodegradable materials with enhanced thermal stability and mechanical reinforcement, showing potential in the development of green materials (Totaro et al., 2017).
Antioxidant and Chemopreventive Properties
A derivative of 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid, namely 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown promising cancer chemopreventive properties. It exhibits biological effects related to cancer prevention and growth, highlighting its potential in medicinal chemistry and drug development (Curini et al., 2006).
Environmental Applications
The compound's derivatives have been studied for their role in bioremediation, particularly in the degradation of environmental pollutants like Bisphenol A. This research suggests its potential in environmental science, especially in the context of reducing pollution and enhancing biodegradability (Chhaya & Gupte, 2013).
Photochemistry and Photodynamics
Studies on the photodynamics of 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid and its derivatives, particularly in the context of their antioxidant properties and UV absorption, have implications in developing sunscreen components and understanding the photochemical processes of natural antioxidants (Horbury et al., 2016).
Eigenschaften
CAS-Nummer |
10589-28-3 |
|---|---|
Produktname |
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid |
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(Z)-2-hydroxy-3-(4-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-5,10-11H,(H,12,13)/b8-5- |
InChI-Schlüssel |
GQYBCIHRWMPOOF-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C(/C(=O)O)\O)O |
SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C(=O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



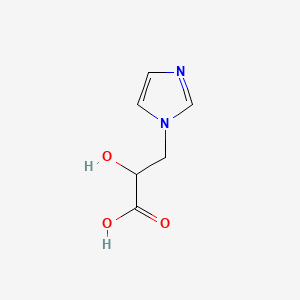
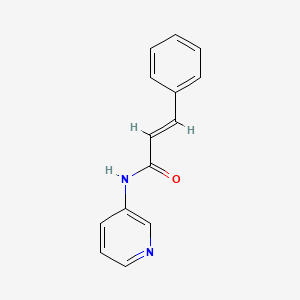
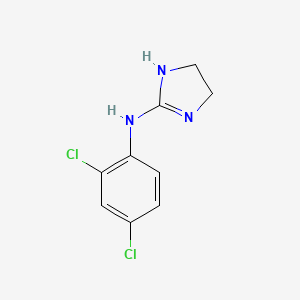
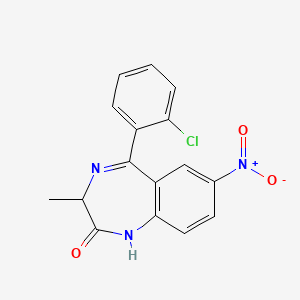
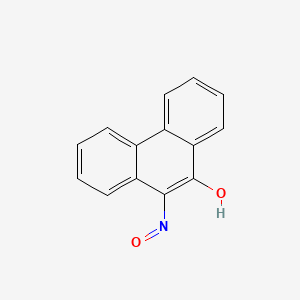
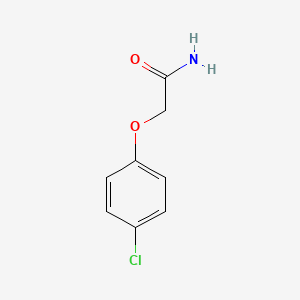
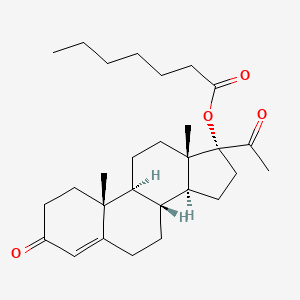
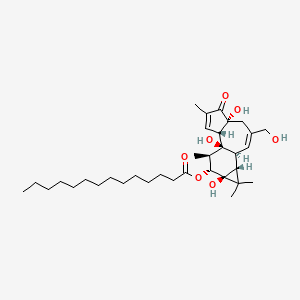
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)
